Cas no 1127247-34-0 (NHS-M-DPEG)

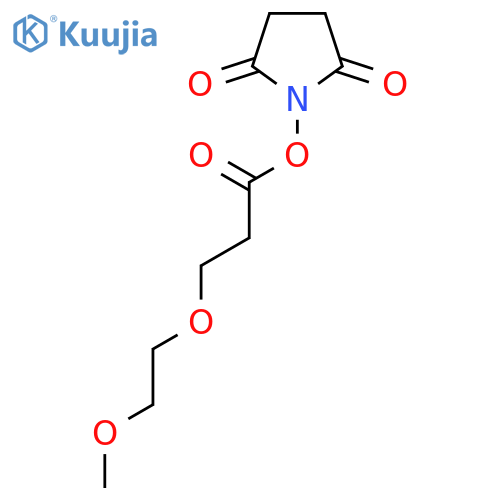

NHS-M-DPEG structure

商品名:NHS-M-DPEG

CAS番号:1127247-34-0

MF:C10H15NO6

メガワット:245.229203462601

MDL:MFCD13184972

CID:4680600

PubChem ID:51340984

NHS-M-DPEG 化学的及び物理的性質

名前と識別子

-

- 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

- m-PEG2-NHS ester

- 3-(2-Methoxyethoxy)propanoic acid succinimidyl ester

- Methoxy-PEG-propionicacid-N-succinimidylester

- Propanoic acid, 3-(2-methoxyethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

- (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate

- BP-23656

- SCHEMBL4761655

- mPEG1-OCH2CH2COONHS Ester

- GS-9391

- mPEG-SPA, MW 10K

- mPEG1-CH2CH2COONHS

- A1-00693

- CS-0254493

- mPEG1-CH2CH2COONHS Ester

- AKOS027337665

- 1127247-34-0

- 174569-25-6

- MFCD13184972

- NHS-M-DPEG

-

- MDL: MFCD13184972

- インチ: 1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3

- InChIKey: IMSXKORGOVQCNT-UHFFFAOYSA-N

- ほほえんだ: O(C(CCOCCOC)=O)N1C(CCC1=O)=O

計算された属性

- せいみつぶんしりょう: 245.08993720g/mol

- どういたいしつりょう: 245.08993720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1

- 疎水性パラメータ計算基準値(XlogP): -1.1

NHS-M-DPEG 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | GS-9391-1G |

m-dPEG®₂-NHS ester |

1127247-34-0 | >95% | 1g |

£289.00 | 2025-02-09 | |

| abcr | AB259695-1 g |

3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |

1127247-34-0 | 1g |

€457.50 | 2023-04-27 | ||

| abcr | AB259695-100mg |

3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |

1127247-34-0 | 100mg |

€210.00 | 2025-02-15 | ||

| Ambeed | A359476-1g |

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |

1127247-34-0 | 98% | 1g |

$295.0 | 2025-03-05 | |

| A2B Chem LLC | AO81195-1g |

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |

1127247-34-0 | min.95% | 1g |

$312.00 | 2024-04-20 | |

| Ambeed | A359476-100mg |

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |

1127247-34-0 | 98% | 100mg |

$41.0 | 2025-03-05 | |

| Ambeed | A359476-250mg |

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |

1127247-34-0 | 98% | 250mg |

$86.0 | 2025-03-05 | |

| TRC | N394028-50mg |

NHS-M-DPEG |

1127247-34-0 | 50mg |

$ 115.00 | 2022-06-03 | ||

| TRC | N394028-100mg |

NHS-M-DPEG |

1127247-34-0 | 100mg |

$ 185.00 | 2022-06-03 | ||

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-56-1g |

m-PEG2-NHS ester |

1127247-34-0 | >98.00% | 1g |

¥1450.0 | 2023-09-19 |

NHS-M-DPEG 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1127247-34-0 (NHS-M-DPEG) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1127247-34-0)NHS-M-DPEG

清らかである:99%

はかる:1g

価格 ($):271.0